molecular formula C₈H₁₇NO₄S B1144785 2-Amino-4-(butylsulfonyl)butanoic acid CAS No. 134859-31-7

2-Amino-4-(butylsulfonyl)butanoic acid

Cat. No.: B1144785
CAS No.: 134859-31-7
M. Wt: 223.29
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(butylsulfonyl)butanoic acid is an organic compound with the molecular formula C₈H₁₇NO₄S It is a derivative of butanoic acid, featuring an amino group at the second position and a butylsulfonyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(butylsulfonyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with butanoic acid as the starting material.

    Introduction of Amino Group: The amino group is introduced at the second position through a series of reactions, such as reductive amination.

    Sulfonylation: The butylsulfonyl group is introduced at the fourth position using sulfonylation reactions, where butylsulfonyl chloride is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including:

    Batch Processing: This method involves the stepwise addition of reagents and intermediates in a controlled environment.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(butylsulfonyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Sulfides: Products of reduction reactions.

    Functionalized Derivatives: Products of substitution reactions.

Scientific Research Applications

2-Amino-4-(butylsulfonyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(butylsulfonyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(methylsulfonyl)butanoic acid: Similar structure but with a methylsulfonyl group instead of a butylsulfonyl group.

    2-Amino-4-(ethylsulfonyl)butanoic acid: Similar structure but with an ethylsulfonyl group instead of a butylsulfonyl group.

Uniqueness

2-Amino-4-(butylsulfonyl)butanoic acid is unique due to its specific butylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-4-butylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-2-3-5-14(12,13)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZDNNMUUYMNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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